3-Cyclobutyl-1,4-thiazepane

説明

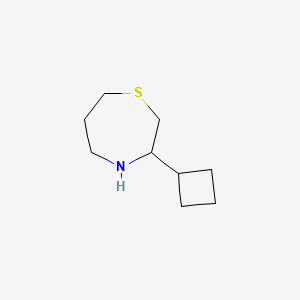

Structure

3D Structure

特性

IUPAC Name |

3-cyclobutyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-8(4-1)9-7-11-6-2-5-10-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNAWUIOXCMYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CSCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Cyclobutyl 1,4 Thiazepane and Its Derivatives

Retrosynthetic Analysis of the 1,4-Thiazepane (B1286124) Core with 3-Cyclobutyl Substitution

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

For the 3-Cyclobutyl-1,4-thiazepane ring, two primary bond disconnections are logically considered. These disconnections correspond to the main ring-forming reactions.

Disconnection (a): C5-N4 Bond: This disconnection points to an intramolecular cyclization of a linear precursor. This is a common strategy in heterocycle synthesis.

Disconnection (b): S1-C2 Bond: This disconnection also suggests an intramolecular cyclization, often proceeding via nucleophilic attack of a thiol onto an electrophilic carbon.

A highly convergent and common approach involves disconnecting both the C5-N4 amide/amine bond and the S1-C2 bond. This leads to two key building blocks: a 1,2-S,N-binucleophile and a C3 electrophile. For the target molecule, this translates to:

2-Aminoethanethiol (Cysteamine): A readily available compound that provides the nitrogen at position 4, the sulfur at position 1, and the carbon atoms at positions 6 and 7.

A 3-Carbon Synthon with a Cyclobutyl Group: This component must contain electrophilic centers to react with the nucleophilic amine and thiol groups of cysteamine (B1669678). An ideal synthon is an α,β-unsaturated carbonyl compound, such as a cyclobutyl-substituted acrylic acid or its ester derivative.

This two-component disconnection simplifies the synthesis to the formation of the seven-membered ring from acyclic precursors.

Based on the retrosynthetic analysis, the most viable precursors for constructing the 3-cyclobutyl-1,4-thiazepane scaffold are:

2-Aminoethanethiol (Cysteamine): This is the most direct source for the S-CH2-CH2-N fragment of the thiazepane ring.

Cyclobutyl-containing α,β-Unsaturated Esters or Acids: To achieve the 3-cyclobutyl substitution pattern, a precursor such as ethyl 2-cyclobutylideneacetate or a related Michael acceptor is required. The reaction proceeds via a tandem sequence where the thiol of cysteamine adds to the β-position of the unsaturated system (Michael addition), followed by an intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, forming a lactam (a 1,4-thiazepan-5-one). nih.govresearchgate.net This lactam is a direct precursor to the target 1,4-thiazepane, which can be obtained via reduction. nih.gov

Alternative, though often more complex, routes could involve multi-step syntheses where the cyclobutyl group is introduced to a pre-formed heterocyclic core, or the use of precursors like appropriately substituted aziridines or halo-thioethers. nih.gov However, the convergent approach using cysteamine and an unsaturated ester is generally more efficient. nih.gov

Direct Cyclization Approaches to the 1,4-Thiazepane Ring System

Several direct cyclization methods are employed for the synthesis of the 1,4-thiazepane ring, ranging from multicomponent reactions to metathesis strategies.

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are inherently atom-economical.

A highly efficient one-pot synthesis of 1,4-thiazepanone precursors involves the reaction of 1,2-amino thiols with α,β-unsaturated esters. nih.govresearchgate.net This method is a tandem conjugate addition-lactamization process. For the synthesis of a 3-cyclobutyl derivative, this would involve reacting 2-aminoethanethiol with an ester like ethyl 2-cyclobutylideneacetate. The reaction proceeds in good yield and tolerates a wide range of substituents on the ester component. nih.gov The resulting 3-cyclobutyl-1,4-thiazepan-5-one can then be reduced to the target 3-cyclobutyl-1,4-thiazepane using reducing agents like sodium borohydride/iodine or borane dimethylsulfide. nih.gov This one-pot cyclization is often superior to conventional multi-step methods as it minimizes laboratory operations and waste. thieme-connect.com

Some MCRs for thiazepine synthesis involve the reaction of primary amines, 1,3-dicarbonyl compounds, aryl isothiocyanates, and chloroacetyl chloride in a sequential one-pot procedure. thieme-connect.com While this produces a different thiazepine core, it highlights the power of MCRs in building this heterocyclic system from simple starting materials.

Table 1: Examples of One-Pot Synthesis of 1,4-Thiazepanone Derivatives via Michael Addition-Lactamization

This table presents data for the synthesis of various 1,4-thiazepanone derivatives analogous to the 3-cyclobutyl precursor, demonstrating the scope and efficiency of the reaction between α,β-unsaturated esters and 2-aminoethanethiol. nih.gov

| R Group on Ester | Base | Time (h) | Yield (%) |

| Phenyl | DBU | 0.5 | 83 |

| 4-Methoxyphenyl | DBU | 0.5 | 81 |

| 4-Chlorophenyl | DBU | 1.0 | 79 |

| 2-Thienyl | DBU | 0.5 | 75 |

| Methyl | DBU | 18 | 56 |

Data sourced from studies on related 1,4-thiazepanone syntheses. nih.gov

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings, including nitrogen and sulfur-containing heterocycles. wikipedia.orgnih.gov The reaction utilizes ruthenium-based catalysts (e.g., Grubbs catalysts) to form a cyclic alkene from a diene precursor, with the release of volatile ethylene as the only byproduct. organic-chemistry.org

To apply RCM for the synthesis of a 3-cyclobutyl-1,4-thiazepane derivative, a suitable acyclic diene precursor containing both nitrogen and sulfur is required. A hypothetical precursor could be N-allyl-2-(cyclobutyl(allylthio)methyl)amine. The RCM reaction would proceed as follows:

Precursor Synthesis: The diene precursor would be synthesized through standard organic transformations.

RCM Reaction: The diene, dissolved in a solvent like dichloromethane or toluene, would be treated with a catalytic amount of a Grubbs-type catalyst. The intramolecular metathesis between the two terminal alkene groups would form an unsaturated seven-membered ring, 3-cyclobutyl-2,3,6,7-tetrahydro-1,4-thiazepine.

Reduction: The resulting double bond in the heterocyclic ring can be easily reduced via catalytic hydrogenation (e.g., using H₂/Pd-C) to yield the final saturated 3-Cyclobutyl-1,4-thiazepane.

This strategy offers high functional group tolerance and provides access to unsaturated intermediates that can be further functionalized if desired. nih.govorganic-chemistry.org

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govmdpi.com These approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

For the synthesis of 3-Cyclobutyl-1,4-thiazepane and its derivatives, several green strategies can be implemented:

Green Solvents: Many conventional syntheses of thiazepines use chlorinated solvents. Replacing these with greener alternatives like water, ethanol, or polyethylene glycol (PEG) can significantly reduce the environmental footprint. nih.govnih.gov For instance, some multicomponent reactions for synthesizing related heterocycles have been successfully performed in water. researchgate.net

Alternative Catalysts: The use of non-toxic, biodegradable, and reusable catalysts is a key aspect of green chemistry. For related benzothiazepine syntheses, catalysts such as L-proline and even natural fruit juices like raw mango juice have been reported to effectively promote the reaction between chalcones and aminothiophenol. ijnrd.org

Energy-Efficient Methods: Microwave irradiation and ultrasonication are non-traditional activation methods that can dramatically reduce reaction times, increase yields, and minimize side reactions compared to conventional heating. mdpi.comresearchgate.net The synthesis of thiazepine derivatives has been successfully achieved using ultrasonication, offering a greener methodology. researchgate.net

By integrating these sustainable practices, the synthesis of the 3-cyclobutyl-1,4-thiazepane scaffold can be made more efficient and environmentally responsible.

Introduction and Functionalization of the Cyclobutyl Moiety

The incorporation of a cyclobutyl group at the 3-position of the 1,4-thiazepane ring is a key synthetic step that significantly influences the molecule's three-dimensional structure and potential biological activity. Strategies for its introduction and subsequent modification are crucial for developing a library of diverse compounds.

Achieving stereocontrol during the formation of the 3-cyclobutyl-1,4-thiazepane core is paramount for elucidating structure-activity relationships. Several potential strategies can be envisaged, primarily focusing on the cyclization step to form the thiazepane ring from a chiral precursor bearing the cyclobutyl group.

One plausible approach involves the conjugate addition of a chiral amino thiol to a cyclobutyl-containing α,β-unsaturated ester, followed by intramolecular amidation. The stereochemistry at the 3-position can be directed by a chiral auxiliary on the nitrogen or by employing a chiral catalyst. For instance, a Michael addition of a protected cysteamine derivative to an α,β-unsaturated ester bearing the cyclobutyl group at the β-position, followed by cyclization, is a common strategy for forming the 1,4-thiazepan-5-one ring. The stereoselectivity of the Michael addition can be influenced by the use of chiral ligands or auxiliaries.

Another potential route is the use of a pre-formed chiral building block, such as a cyclobutyl-substituted amino acid derivative. This amino acid could be elaborated into a suitable precursor for cyclization. For example, a cyclobutyl-containing β-amino acid could be coupled with a protected mercaptoethylamine, followed by intramolecular cyclization to yield the desired 3-cyclobutyl-1,4-thiazepane.

A summary of potential stereoselective strategies is presented in the table below.

| Strategy | Description | Key Considerations |

| Chiral Auxiliary | A chiral auxiliary attached to the nitrogen of the amino thiol can direct the stereochemical outcome of the conjugate addition to a cyclobutyl-containing α,β-unsaturated acceptor. | - Selection of an appropriate and easily removable chiral auxiliary.- Optimization of reaction conditions to maximize diastereoselectivity. |

| Catalytic Asymmetric Synthesis | A chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, can be employed to catalyze the asymmetric conjugate addition of an amino thiol to a cyclobutyl-containing α,β-unsaturated ester. | - Identification of a catalyst that provides high enantioselectivity for the specific substrate.- Catalyst loading and reaction conditions need to be carefully optimized. |

| Chiral Pool Synthesis | Starting from a commercially available or readily accessible chiral cyclobutyl-containing building block, such as a cyclobutyl amino acid, which can be converted to the target molecule through a series of stereoretentive reactions. | - Availability of the chiral starting material in high enantiomeric purity.- The synthetic route must avoid racemization at the stereocenter. |

Once the 3-cyclobutyl-1,4-thiazepane scaffold is constructed, further diversification can be achieved by modifying the cyclobutyl moiety itself. This allows for the exploration of the chemical space around this substituent, which can be critical for modulating biological activity.

Direct C-H functionalization of the cyclobutane (B1203170) ring has emerged as a powerful tool in organic synthesis. nih.govnih.govacs.orgbaranlab.orgchemrxiv.org These methods can be applied to the 3-cyclobutyl-1,4-thiazepane core to introduce a variety of functional groups at different positions on the cyclobutyl ring. For instance, palladium-catalyzed C(sp³)–H arylation could be used to introduce aryl or heteroaryl groups. chemrxiv.org The regioselectivity of such reactions would be an important aspect to control, potentially directed by the heterocyclic scaffold itself or by pre-installed functional groups on the cyclobutane ring.

Alternatively, the cyclobutyl ring could be functionalized prior to its introduction into the thiazepane ring. A pre-functionalized cyclobutyl precursor, for example, a cyclobutanone derivative, could be used in the synthesis. The ketone functionality could then be transformed into various other groups after the formation of the thiazepane ring. Ring expansion reactions of the cyclobutyl group, for instance via a cyclobutylcarbinyl radical rearrangement, could also be explored to generate larger ring systems fused to the thiazepane core. caltech.edunih.govechemi.com

The following table summarizes potential post-cyclization modification strategies.

| Modification Strategy | Description | Potential Functional Groups Introduced |

| C-H Functionalization | Direct activation and functionalization of C-H bonds on the cyclobutyl ring using transition metal catalysis or radical-based methods. nih.govnih.govacs.orgbaranlab.orgchemrxiv.org | Aryl, heteroaryl, alkyl, halogen, hydroxyl, amino groups. |

| Functional Group Interconversion | Transformation of a pre-existing functional group on the cyclobutyl ring (e.g., a ketone or ester) into other functionalities. | Alcohols, amines, amides, nitriles, etc. |

| Ring Expansion/Rearrangement | Utilization of reactions that promote the expansion of the cyclobutyl ring to a cyclopentyl or larger ring system, potentially leading to novel fused architectures. caltech.edunih.govechemi.com | Fused cyclopentyl or cyclohexyl rings. |

Derivatization and Scaffold Diversification of 3-Cyclobutyl-1,4-thiazepane

The 1,4-thiazepane core of 3-cyclobutyl-1,4-thiazepane offers multiple sites for derivatization, including the nitrogen and sulfur atoms, as well as the carbon backbone. Strategic functionalization of these positions can lead to a wide array of analogs with diverse properties.

The successful synthesis and derivatization of 3-cyclobutyl-1,4-thiazepane relies heavily on the compatibility of various functional groups with the reaction conditions employed. Modern synthetic methods, such as one-pot syntheses of 1,4-thiazepanones, have been shown to tolerate a range of functional groups, including esters, amides, and protected amines and alcohols. nih.govresearchgate.net

The concept of orthogonal protecting groups is crucial for the selective functionalization of a multifunctional molecule like 3-cyclobutyl-1,4-thiazepane. neliti.comjocpr.com By choosing protecting groups that can be removed under different conditions, specific sites on the molecule can be unmasked and reacted in a controlled manner. For example, an N-Boc protecting group on the thiazepane nitrogen can be removed under acidic conditions, while a silyl ether protecting a hydroxyl group on a substituent could be removed with fluoride ions. This allows for sequential derivatization without interference from other reactive sites.

The table below provides examples of compatible functional groups and orthogonal protecting group strategies.

| Functional Group | Compatibility | Orthogonal Protecting Group Strategy |

| Esters | Generally stable under mild acidic and basic conditions used for thiazepane synthesis. | Can be hydrolyzed under conditions that do not affect amide or carbamate groups. |

| Amides | Robust and compatible with a wide range of reaction conditions. | Can be reduced to amines or hydrolyzed under more forcing conditions. |

| Carbamates (e.g., Boc) | Stable to many synthetic transformations but readily cleaved under acidic conditions. | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) protecting groups. neliti.com |

| Ethers (e.g., silyl ethers) | Stable to a variety of conditions but can be selectively cleaved with fluoride reagents. | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. |

The 3-cyclobutyl-1,4-thiazepane scaffold can serve as a versatile starting point for the construction of more complex bicyclic and tricyclic architectures. Such fused ring systems are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

Intramolecular cyclization reactions are a key strategy for the synthesis of these fused systems. For example, if the nitrogen atom of the thiazepane ring is functionalized with a side chain containing a suitable electrophile or a group that can undergo a cyclization reaction, a new ring can be fused to the thiazepane core. Domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, can be particularly efficient for the construction of such complex polycyclic systems. nih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.comrsc.org

For instance, an N-acylated 3-cyclobutyl-1,4-thiazepane could undergo an intramolecular Pictet-Spengler or Bischler-Napieralski type reaction if the acyl group contains an appropriate aromatic moiety, leading to the formation of a fused bicyclic system. Alternatively, ring-closing metathesis (RCM) could be employed if the nitrogen and another position on the thiazepane scaffold are functionalized with alkenyl chains.

The following table outlines potential strategies for the synthesis of bicyclic and tricyclic thiazepane architectures from a 3-cyclobutyl-1,4-thiazepane precursor.

| Cyclization Strategy | Description | Resulting Architecture |

| Intramolecular N-Alkylation/Acylation | Functionalization of the thiazepane nitrogen with a chain containing a leaving group or a carboxylic acid derivative, followed by intramolecular cyclization onto another position of the scaffold. | Bicyclic thiazepane with a fused ring of varying size. |

| Pictet-Spengler Reaction | Reaction of an N-arylethyl-3-cyclobutyl-1,4-thiazepane with an aldehyde or ketone to form a fused tetrahydroisoquinoline ring system. | Tricyclic thiazepane fused with a tetrahydroisoquinoline. |

| Ring-Closing Metathesis (RCM) | Introduction of two terminal alkene functionalities onto the 3-cyclobutyl-1,4-thiazepane scaffold, followed by a ruthenium-catalyzed RCM reaction to form a new fused ring. | Bicyclic thiazepane with a fused unsaturated ring. |

| Domino/Tandem Reactions | A sequence of intramolecular reactions, such as a Michael addition followed by an aldol condensation, initiated from a suitably functionalized 3-cyclobutyl-1,4-thiazepane derivative. nih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.comrsc.org | Complex polycyclic systems formed in a single synthetic operation. |

Conformational Analysis and Stereochemical Considerations in 3 Cyclobutyl 1,4 Thiazepane

Theoretical Conformational Landscapes of Seven-Membered Saturated Heterocycles

Seven-membered saturated rings, such as the 1,4-thiazepane (B1286124) core, are significantly more flexible than their five- or six-membered counterparts. Their conformational landscape is complex, characterized by a multitude of low-energy forms and relatively low barriers for interconversion.

The non-planar nature of saturated rings is described by puckering. nih.gov Unlike the well-defined chair conformation of cyclohexane, seven-membered rings have four puckering parameters, which allows for a greater number of possible conformations. smu.edu The out-of-plane bending motions resulting from changes in rotatable ring bonds lead to different puckered forms. chemrxiv.orgacs.org For seven-membered rings without endocyclic double bonds, the conformational space is typically dominated by twist-chair and chair conformations. nih.govacs.org

Ring inversion is the process by which a ring converts into a conformer of an equivalent shape. chemrxiv.org In seven-membered systems, this process does not occur through a single, high-energy planar state but rather through a series of pseudorotations. Pseudorotation involves sequential changes in dihedral angles, allowing the ring to transition between various twist-chair, boat, and chair forms with relatively low energy barriers. chemrxiv.org This dynamic nature means that at room temperature, a molecule like 3-Cyclobutyl-1,4-thiazepane would exist as a rapidly equilibrating mixture of several conformers.

While the energy differences between the various conformations of seven-membered rings are smaller than in cyclohexanes, a general hierarchy of stability can be established. wikipedia.orgstudy.com Analogous to cyclohexanes, chair-like conformations are generally the most stable due to minimized angle and torsional strain. upenn.edulibretexts.org

The boat conformation often possesses higher energy due to unfavorable steric interactions, such as the "flagpole" interactions between atoms across the ring, and torsional strain from eclipsed bonds. wikipedia.orglibretexts.org The twist-boat conformation alleviates some of this strain by slightly twisting the structure, making it more stable than the true boat form but generally less stable than the chair. masterorganicchemistry.com The half-chair conformation serves as a high-energy transition state between the chair and twist-boat forms. masterorganicchemistry.com For seven-membered rings specifically, studies have identified the twist-chair and chair conformations as being the most predominant low-energy forms. nih.govacs.org

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 | Lowest energy; free of angle and torsional strain. libretexts.org |

| Twist-Boat | ~5.5 | Reduced flagpole interactions and torsional strain compared to the boat. masterorganicchemistry.com |

| Boat | ~6.5 | Significant flagpole steric strain and torsional strain from eclipsed bonds. wikipedia.orgmasterorganicchemistry.com |

| Half-Chair | ~10 | High-energy transition state; significant angle and torsional strain. masterorganicchemistry.com |

Note: Energies are approximate values for cyclohexane and serve as a general reference for the types of strain present in saturated ring conformations. wikipedia.orgmasterorganicchemistry.com The exact values for 1,4-thiazepane would differ.

Influence of the Cyclobutyl Substituent at Position 3 on Ring Conformation

The presence of a bulky cyclobutyl group at the C3 position significantly impacts the conformational equilibrium of the 1,4-thiazepane ring by introducing specific steric and electronic interactions.

The primary influence of the cyclobutyl group is steric hindrance. nih.gov Like any large substituent, it will preferentially occupy positions that minimize non-bonded interactions with the rest of the ring. In a chair-like conformation, this would typically mean an equatorial or pseudo-equatorial position to avoid 1,3-diaxial interactions. The cyclobutane (B1203170) ring itself is a puckered, strained system which can influence the local geometry. researchgate.net Research on six-membered rings has shown that strained rings (like cyclobutane) adjacent to a ring can alter conformational preferences, sometimes favoring an axial orientation for other nearby groups due to increased torsional strain. rsc.org

Electronically, alkyl groups like cyclobutyl are generally considered weakly electron-donating. While these electronic effects are typically less dominant than steric factors in determining conformation, they can subtly influence bond lengths and angles within the heterocyclic ring. researchgate.net

Stereoelectronic effects, such as the anomeric and gauche effects, can play a crucial role in the conformation of heterocycles.

The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial position, contrary to what would be expected from steric considerations alone. scripps.eduwikipedia.org This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the substituent's bond to the ring. In 3-Cyclobutyl-1,4-thiazepane, the relevant fragments to consider would be N4-C3 and S1-C2. However, the classic anomeric effect involves an electronegative substituent at the anomeric carbon (C-X, where X is a heteroatom). Since the cyclobutyl group is not a heteroatomic substituent, a classic anomeric effect is not expected at C3.

Stereoisomerism and Chiral Aspects of 3-Cyclobutyl-1,4-thiazepane

The introduction of a cyclobutyl group at the C3 position of the 1,4-thiazepane ring introduces chirality. The C3 carbon atom is bonded to four different groups: a hydrogen atom, the cyclobutyl group, the C2 methylene group (part of the S-C2-C3 fragment), and the nitrogen atom at position 4. This makes C3 a stereocenter.

Consequently, 3-Cyclobutyl-1,4-thiazepane exists as a pair of enantiomers: (R)-3-Cyclobutyl-1,4-thiazepane and (S)-3-Cyclobutyl-1,4-thiazepane. These enantiomers are non-superimposable mirror images of each other and would be expected to have identical physical properties, except for their interaction with polarized light and other chiral molecules.

Furthermore, some substituted seven-membered heterocycles can exhibit conformational chirality. researchgate.net If the energy barrier to ring inversion is high enough to allow for the isolation of individual conformers at a given temperature, these conformers can be chiral and exist as enantiomeric pairs. Given the flexibility of the thiazepane ring, it is likely that such conformational isomers would interconvert rapidly at room temperature, but the possibility of a stable chiral conformation cannot be entirely ruled out without further experimental or computational data.

| Compound Name |

|---|

| 3-Cyclobutyl-1,4-thiazepane |

| (R)-3-Cyclobutyl-1,4-thiazepane |

| (S)-3-Cyclobutyl-1,4-thiazepane |

| Cyclohexane |

Chiral Centers and Elements of Chirality

The primary element of chirality in 3-Cyclobutyl-1,4-thiazepane is the carbon atom at the 3-position of the thiazepane ring. A carbon atom is defined as a chiral center, or stereocenter, when it is bonded to four different substituents. khanacademy.org In this molecule, the C3 atom is tetrahedrally bonded to:

A hydrogen atom

A cyclobutyl group

The C2 carbon atom within the heterocyclic ring

The N4 nitrogen atom within the heterocyclic ring

Since these four groups are distinct, the C3 carbon is a stereogenic center. Consequently, 3-Cyclobutyl-1,4-thiazepane can exist as a pair of enantiomers, designated (R)-3-Cyclobutyl-1,4-thiazepane and (S)-3-Cyclobutyl-1,4-thiazepane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The presence of this chiral center is a critical factor in the molecule's interaction with other chiral entities, such as biological receptors.

Strategies for Enantioselective Synthesis and Resolution

The synthesis of a single enantiomer of 3-Cyclobutyl-1,4-thiazepane requires stereocontrolled synthetic methods. Based on established syntheses for related heterocyclic systems, several strategies can be proposed.

One effective general method for synthesizing 1,4-thiazepanes involves the reaction of a 1,2-amino thiol with an α,β-unsaturated ester or related Michael acceptor. nih.gov To achieve enantioselectivity, this reaction could be performed using a chiral catalyst to control the stereochemical outcome of the key bond-forming step.

Another powerful approach for the enantioselective construction of seven-membered heterocycles is the desymmetrization of a prochiral or meso starting material. For instance, the synthesis of chiral 1,4-benzoxazepines has been achieved with high enantioselectivity through the intramolecular ring-opening of a 3-substituted oxetane, catalyzed by a chiral Brønsted acid. nih.gov A similar strategy, employing a suitable chiral catalyst (either acid, base, or metal complex), could foreseeably be adapted for the synthesis of optically active 3-substituted-1,4-thiazepanes.

Furthermore, asymmetric cycloaddition reactions have proven effective for creating chiral nitrogen- and sulfur-containing heterocycles, such as 1,4-thiazines, and represent a potential avenue for accessing the thiazepane core with high enantiomeric purity. rsc.orgresearchgate.net

Computational Methods for Conformational Elucidation

Due to the high flexibility of the seven-membered ring, computational chemistry serves as an indispensable tool for mapping the conformational landscape of 3-Cyclobutyl-1,4-thiazepane. A typical workflow involves an initial broad conformational search using molecular mechanics, followed by higher-level quantum mechanical calculations to refine the energies and geometries of the most stable conformers.

Force Field Calculations and Molecular Mechanics

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. This approach relies on a set of parameters known as a force field (e.g., MMFF, GAFF, AMBER) to describe bond lengths, angles, and torsional energies. stanford.edu

For a molecule like 3-Cyclobutyl-1,4-thiazepane, a systematic conformational search using molecular mechanics would be the first step in its computational analysis. This process involves rotating all single bonds, including those within the thiazepane ring, the bond connecting the cyclobutyl group, and the puckering of the cyclobutyl ring itself, to generate thousands of potential structures. The energy of each conformer is then minimized. This computationally inexpensive method efficiently identifies a pool of low-energy candidate structures, which can then be subjected to more accurate analysis. unipi.itresearchgate.net

Density Functional Theory (DFT) for Gas-Phase Conformations

Density Functional Theory (DFT) is a quantum mechanical method that provides a much more accurate description of electronic structure and, therefore, molecular geometries and energies, than molecular mechanics. explorationpub.commdpi.com The low-energy conformers identified by the initial force field search are typically re-optimized using DFT to obtain reliable data on their relative stabilities.

Advanced Theoretical and Computational Chemistry Studies of 3 Cyclobutyl 1,4 Thiazepane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in providing a detailed picture of molecular characteristics.

Electronic Structure Properties

The electronic structure of a molecule governs its physical and chemical properties. Key descriptors such as Frontier Molecular Orbitals (FMOs), charge distribution, and dipole moment are critical for predicting its behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 3-Cyclobutyl-1,4-thiazepane, the electron-rich sulfur and nitrogen atoms are expected to contribute significantly to the HOMO, making them likely sites for electrophilic attack. The LUMO is likely distributed across the C-S and C-N antibonding orbitals.

Charge Distribution: The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, highlights the electron-rich and electron-poor regions of a molecule. In 3-Cyclobutyl-1,4-thiazepane, the nitrogen and sulfur atoms would exhibit negative electrostatic potential, indicating their role as nucleophilic centers.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Analysis of Intramolecular Interactions

The three-dimensional structure of 3-Cyclobutyl-1,4-thiazepane is influenced by various intramolecular interactions. The seven-membered thiazepane ring is flexible and can adopt multiple conformations, such as chair and boat forms. The bulky cyclobutyl substituent introduces steric hindrance that will favor certain conformations over others. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to identify and characterize weak non-covalent interactions, such as potential hydrogen bonds involving the N-H group and steric clashes between the cyclobutyl ring and the thiazepane ring, which dictate the most stable geometry.

Tautomeric Equilibria and Protonation States

Heterocyclic compounds containing N-H groups can exist in different tautomeric forms. researchgate.net For 3-Cyclobutyl-1,4-thiazepane, while amide-iminol type tautomerism is not possible, the protonation state is of great interest. Computational studies can predict the pKa value of the secondary amine, determining whether the molecule is protonated at physiological pH. nih.gov Calculations can compare the relative energies of the neutral and protonated forms in different solvents, which is crucial for understanding its behavior in biological systems and for designing potential drug candidates. researchgate.net

Molecular Modeling and Simulation Techniques

While quantum calculations are precise for single molecules, molecular modeling and simulation techniques are essential for studying larger systems or longer timescale phenomena, such as protein-ligand binding or the properties of a material in bulk.

Development and Validation of Parameters for Thiazepane Force Fields

Molecular dynamics (MD) simulations rely on force fields, which are sets of parameters that describe the potential energy of a system. unipi.it Since the 1,4-thiazepane (B1286124) ring is an uncommon scaffold, specific force field parameters for it may not be available in standard databases. A crucial step is the development and validation of these parameters. unipi.itresearchgate.net This process involves using quantum chemical calculations to determine equilibrium bond lengths, angles, dihedral potentials, and partial atomic charges for the molecule. acs.org These new parameters are then validated by comparing the results of MD simulations with experimental data or high-level quantum mechanical results to ensure they accurately reproduce the molecule's structural and dynamic properties. unipi.it

| Parameter Type | Atom Types | Value |

|---|---|---|

| Bond (Equilibrium Length) | C-S | 1.85 Å |

| Angle (Equilibrium Angle) | C-N-C | 115° |

| Dihedral (Potential) | H-N-C-C | V1=0.5, V2=0.1, V3=0.3 (kcal/mol) |

| Partial Charge | N | -0.45 e |

Molecular Dynamics Simulations for Dynamic Behavior in Solution

For a molecule like 3-Cyclobutyl-1,4-thiazepane, an MD simulation would typically start with an optimized 3D structure of the molecule. This structure would then be placed in a simulated solvent box, often containing water molecules, to mimic physiological conditions. The system's energy is minimized, and then it is gradually heated to a desired temperature and equilibrated. During the simulation, the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

Key Parameters from a Hypothetical MD Simulation of 3-Cyclobutyl-1,4-thiazepane:

| Parameter | Description | Potential Insights for 3-Cyclobutyl-1,4-thiazepane |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | A stable RMSD would suggest that the overall fold and conformation of the 1,4-thiazepane ring and the cyclobutyl substituent are maintained in solution. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom from its average position during the simulation. | Higher RMSF values for certain parts of the molecule, such as the cyclobutyl ring or flexible regions of the thiazepane ring, would indicate greater conformational flexibility. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Changes in Rg over time can indicate conformational changes, such as the molecule adopting a more compact or extended shape. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | SASA analysis can reveal which parts of the 3-Cyclobutyl-1,4-thiazepane molecule are more likely to interact with the surrounding solvent. |

| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the molecule and solvent or within the molecule itself. | For 3-Cyclobutyl-1,4-thiazepane, this would primarily involve the nitrogen and sulfur atoms of the thiazepane ring interacting with water molecules. |

These simulations would provide a detailed understanding of the conformational landscape of 3-Cyclobutyl-1,4-thiazepane, revealing its preferred shapes and how it moves and flexes in a solvent environment. This information is crucial for understanding its potential interactions with biological macromolecules.

Prediction of Molecular Recognition and Binding Modes (theoretical, without specific biological outcomes)

In the absence of specific experimental data, computational methods like molecular docking and further molecular dynamics simulations are instrumental in predicting how 3-Cyclobutyl-1,4-thiazepane might recognize and bind to a hypothetical protein target. This process is a cornerstone of structure-based drug design.

The initial step involves identifying a potential binding site on a target protein. A three-dimensional model of 3-Cyclobutyl-1,4-thiazepane would then be computationally "docked" into this site. Docking algorithms explore a vast number of possible orientations and conformations of the ligand within the binding pocket and score them based on their predicted binding affinity.

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode. nih.gov These simulations can reveal how the ligand and protein adjust to each other's presence and highlight the key interactions that stabilize the complex.

Hypothetical Interactions for 3-Cyclobutyl-1,4-thiazepane in a Binding Pocket:

| Interaction Type | Potential Contribution from 3-Cyclobutyl-1,4-thiazepane |

| Hydrophobic Interactions | The cyclobutyl group and parts of the thiazepane ring can form van der Waals interactions with nonpolar amino acid residues in a binding pocket. |

| Hydrogen Bonding | The nitrogen atom in the 1,4-thiazepane ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The sulfur atom could also participate in weaker interactions. |

| Shape Complementarity | The three-dimensional shape of the 3-Cyclobutyl-1,4-thiazepane, with its non-planar seven-membered ring and the appended cyclobutyl group, will influence how well it fits into a specific binding site. The inherent 3D character of 1,4-thiazepanes is considered a valuable feature in fragment-based ligand discovery. nih.govnih.gov |

These theoretical studies provide a foundational understanding of the potential intermolecular interactions of 3-Cyclobutyl-1,4-thiazepane. While these predictions are purely computational, they offer valuable hypotheses that can guide future experimental work to identify and characterize its molecular targets.

Investigation of Structure Interaction Relationships and Ligand Design Principles for Thiazepane Scaffolds

General Principles of Structure-Activity/Interaction Relationship (SAR/SIR) in Heterocyclic Compounds

The relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR) is a cornerstone of medicinal chemistry. drugdesign.org For heterocyclic compounds, which form the core of many pharmaceuticals, SAR studies aim to convert observational data into informative relationships in molecular terms. drugdesign.orgnih.gov These studies guide the modification of chemical structures to enhance potency, selectivity, and pharmacokinetic properties. nih.govbhsai.org The N-heterocyclic ring system is a core structure in many synthetic compounds that exhibit a wide range of biological activities. nih.govresearchgate.net

Importance of Substituent Placement and Electronic Effects

The placement and electronic nature of substituents on a heterocyclic ring are critical factors that can dramatically alter a molecule's properties and its interactions with biological targets. researchgate.net Substituents can exert their influence through a combination of electronic and steric effects. researchgate.net

Electronic Effects: These effects relate to how a substituent modifies the electron density of the heterocyclic ring. They are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2) or cyano (CN) decrease the electron density of the ring. This can influence the pKa of nearby atoms and the potential for hydrogen bonding. nih.gov

Electron-Donating Groups (EDGs): Groups like amino (NH2) or hydroxyl (OH) increase the electron density of the ring, which can also modulate basicity and interaction potential. nih.gov

Table 1: Influence of Substituent Electronic Properties on Heterocyclic Systems

| Property | Effect of Electron-Withdrawing Groups (EWGs) | Effect of Electron-Donating Groups (EDGs) | Citation |

| Ring Electron Density | Decreases | Increases | nih.gov |

| Acidity/Basicity (pKa) | Can increase acidity of N-H protons | Can increase basicity of ring nitrogen | nih.gov |

| Hydrogen Bonding | May act as H-bond acceptors | May act as H-bond donors | researchgate.net |

| Reactivity | Alters susceptibility to electrophilic/nucleophilic attack | Alters susceptibility to electrophilic/nucleophilic attack | msu.edu |

Conformational Restriction and Flexibility in Molecular Interactions

The three-dimensional shape of a molecule, dictated by its conformational flexibility, is crucial for its interaction with a biological target. nih.govnih.gov The binding of a ligand to a receptor involves a thermodynamic trade-off. unina.it While binding creates favorable interactions (enthalpy), it also restricts the freedom of motion for both the ligand and the protein, which is entropically unfavorable. unina.itresearchgate.net

Conformational Flexibility: A flexible molecule can adopt multiple conformations. While this allows it to adapt to the shape of a binding site, there is an "entropic penalty" paid upon binding because it loses this conformational freedom. researchgate.net For highly flexible molecules, increasing flexibility can paradoxically lead to stronger binding affinity. rsc.org

Conformational Restriction: By making a molecule more rigid, for example by introducing rings or bulky groups, its conformational freedom is reduced. researchgate.net This strategy can be advantageous if the rigid conformation is the one required for optimal binding (the "bioactive conformation"). unina.it A pre-organized ligand does not need to pay as high an entropic cost upon binding, which can lead to enhanced potency and selectivity. researchgate.net However, if the restriction locks the molecule in an unfavorable conformation, binding affinity will be lost. unina.it Small decreases in rigidity can markedly reduce affinity for highly rigid molecules. rsc.org

Table 2: Comparison of Flexible vs. Conformationally Restricted Ligands

| Characteristic | Flexible Ligands | Conformationally Restricted Ligands | Citation |

| Binding Energetics | High entropic penalty upon binding | Lower entropic penalty upon binding | researchgate.net |

| Receptor Selectivity | May bind to multiple targets (lower selectivity) | Can be designed for higher selectivity to a specific target | unina.it |

| Potency | Potentially lower due to entropic cost | Potentially higher if locked in bioactive conformation | researchgate.net |

| Design Challenge | Identifying the bioactive conformation among many possibilities | Synthesizing a rigid scaffold that correctly presents binding features | unina.it |

Theoretical Role of the 1,4-Thiazepane (B1286124) Scaffold in Molecular Recognition

The 1,4-thiazepane ring is a seven-membered saturated heterocycle containing both a sulfur and a nitrogen atom. nih.gov Such scaffolds are considered to have a high degree of three-dimensional (3D) character, a desirable trait in modern drug discovery as it can lead to improved specificity. nih.gov The unique, non-planar structure of the thiazepane ring presents specific vectors for substituents, influencing how the molecule interacts with its environment. acs.org

Ligand Efficiency and Scaffold Hopping Concepts

Ligand Efficiency (LE): This metric is used to evaluate the quality of a fragment or lead compound by relating its binding affinity to its size (typically measured by the number of non-hydrogen atoms). It helps medicinal chemists identify small, efficient fragments that provide a good starting point for optimization. A scaffold like 1,4-thiazepane, being a relatively small and 3D-rich fragment, could theoretically demonstrate high ligand efficiency if it establishes key interactions with a target. nih.gov

Scaffold Hopping: This strategy involves replacing the core molecular scaffold of a known active compound with a structurally different one while preserving its biological activity. bhsai.orgnih.gov The goal is to discover new, equipotent compounds with novel backbones that may possess improved properties, such as better pharmacokinetics or a novel patent position. nih.govbiosolveit.de A 1,4-thiazepane scaffold could be theoretically used to replace other heterocyclic or carbocyclic cores in a known ligand, with the aim of maintaining the crucial three-dimensional arrangement of pharmacophoric features. nih.govresearchgate.net

Shape Complementarity and Pharmacophore Models (general, theoretical)

Shape Complementarity: The principle of shape complementarity states that a ligand binds most effectively to a receptor when its three-dimensional shape fits snugly into the binding site, much like a key fits into a lock. nih.gov Saturated seven-membered rings like 1,4-thiazepane are inherently non-planar and possess distinct 3D shapes. nih.gov This three-dimensionality can be exploited to achieve better complementarity with the often complex and irregular topographies of protein binding pockets, potentially leading to higher specificity compared to flat, aromatic scaffolds. nih.gov

Pharmacophore Models: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. nih.govnih.gov For the 1,4-thiazepane scaffold, a general, theoretical pharmacophore model would include:

A hydrogen bond acceptor (the nitrogen atom).

A potential hydrogen bond donor (if the nitrogen is protonated or carries a hydrogen substituent).

A hydrophobic region associated with the aliphatic carbon backbone.

Defined vectors for substituent attachment that can be tailored to interact with specific pockets in a target protein. researchgate.net

The final pharmacophore model for a molecule based on this scaffold would depend on the specific substituents and their arrangement. nih.gov

Impact of the Cyclobutyl Moiety on Theoretical Molecular Interactions

The incorporation of a cyclobutyl ring into a molecule can significantly influence its properties and is an increasingly used strategy in medicinal chemistry. nih.govresearchgate.net The cyclobutyl ring is a strained, four-membered carbocycle with a unique puckered, three-dimensional structure. nih.govru.nl

The theoretical impact of the cyclobutyl moiety on the 3-Cyclobutyl-1,4-thiazepane compound can be multifaceted:

Conformational Restriction: The cyclobutyl group acts as a rigid anchor, restricting the conformation of the parent molecule. nih.govru.nl This can help lock the thiazepane ring into a more defined shape, potentially pre-organizing it for binding and reducing the entropic penalty upon interaction with a target. researchgate.net

Filling Hydrophobic Pockets: As a lipophilic, aliphatic group, the cyclobutyl moiety is well-suited to occupy and interact with hydrophobic pockets within a protein's binding site. nih.govru.nl Its defined 3D shape can provide better shape complementarity than a more flexible linear alkyl chain.

Directing Key Groups: The puckered conformation of the cyclobutyl ring allows for precise spatial orientation of other functional groups. nih.govru.nl It can act as a scaffold to direct key pharmacophoric elements into optimal positions for binding.

Improving Physicochemical Properties: Cycloaliphatic rings like cyclobutane (B1203170) can serve as bioisosteric replacements for phenyl rings, often leading to improved physicochemical properties such as increased solubility and better metabolic stability. nih.gov

Table 3: Theoretical Contributions of the Cyclobutyl Moiety in Drug Design

| Feature | Description | Potential Advantage for 3-Cyclobutyl-1,4-thiazepane | Citation |

| 3D Structure | Non-planar, puckered conformation | Enhances overall three-dimensionality of the molecule, improving shape complementarity. | nih.govru.nl |

| Rigidity | Acts as a conformationally restricting element | Reduces flexibility, potentially lowering the entropic cost of binding and increasing potency. | ru.nlresearchgate.net |

| Lipophilicity | Serves as a hydrophobic group | Facilitates binding to hydrophobic pockets in a target protein. | nih.gov |

| Vectorial Control | Directs substituents in specific spatial orientations | Allows for precise positioning of the thiazepane scaffold relative to the binding site. | nih.govru.nl |

| Bioisosterism | Can act as a replacement for other groups (e.g., phenyl) | May improve metabolic stability and other pharmacokinetic properties. | nih.gov |

Contributions to Hydrophobicity and Lipophilicity

The lipophilicity of a molecule, commonly quantified by its partition coefficient (LogP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It influences absorption, distribution, metabolism, excretion (ADME), and the ability to engage with hydrophobic pockets within a protein's binding site. The 1,4-thiazepane ring, containing both a polar secondary amine and a thioether group, possesses a degree of hydrophilicity.

The table below provides a comparative analysis of the calculated physicochemical properties for the parent 1,4-thiazepane scaffold and its 3-cyclobutyl derivative, illustrating the impact of this substitution.

| Property | 1,4-Thiazepane | 3-Cyclobutyl-1,4-thiazepane | Impact of Cyclobutyl Group |

|---|---|---|---|

| Molecular Formula | C₅H₁₁NS | C₉H₁₇NS | Addition of C₄H₆ |

| Molecular Weight (g/mol) | 117.21 | 171.30 | Increased |

| Calculated LogP | ~0.8 | ~2.5 | Significantly Increased Lipophilicity |

| Topological Polar Surface Area (Ų) | ~38.1 | ~38.1 | Unaltered |

Stereochemical Influence on Binding Pocket Interactions (conceptual)

The substitution at the 3-position of the 1,4-thiazepane ring with a cyclobutyl group introduces a chiral center. Consequently, 3-Cyclobutyl-1,4-thiazepane can exist as two distinct, non-superimposable mirror-image stereoisomers: the (R)-enantiomer and the (S)-enantiomer. This stereochemistry is a pivotal factor in determining the specificity and affinity of ligand-receptor interactions.

Biological macromolecules, such as proteins and enzymes, are inherently chiral, composed of L-amino acids. Their binding pockets are, therefore, three-dimensional, asymmetric environments. As a result, the two enantiomers of 3-Cyclobutyl-1,4-thiazepane will interact differently with a given binding pocket.

One enantiomer may position the cyclobutyl group in a manner that achieves a perfect complementary fit within a hydrophobic sub-pocket, maximizing favorable van der Waals forces and displacing water molecules, leading to a high-affinity interaction. Conversely, the other enantiomer might orient the same cyclobutyl group in a way that results in a steric clash with the protein wall, preventing optimal binding or introducing an energetic penalty. This differential interaction, known as stereoselectivity, can result in one enantiomer being significantly more potent or having a different biological activity profile than the other. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the structure-interaction relationship and for developing selective ligands.

Computational Approaches to Ligand Design and Interaction Prediction

Computational chemistry provides indispensable tools for the rational design of novel ligands and for predicting their interactions with biological targets, thereby accelerating the drug discovery process.

Virtual Screening and Docking Studies (focus on method, not specific targets or results)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When applied to thiazepane scaffolds, the process involves several key steps designed to filter and prioritize candidates for further investigation.

The general workflow for a structure-based virtual screening and docking campaign is outlined below.

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | A 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site. | Create a computationally ready model of the receptor's binding pocket. |

| 2. Ligand Library Preparation | A database of compounds, which could include various substituted thiazepanes, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties. | Generate a diverse set of potential ligands in a format suitable for docking. |

| 3. Molecular Docking | Each ligand from the library is systematically placed into the target's binding site in various orientations and conformations. | Sample a wide range of possible binding poses for each ligand. |

| 4. Scoring and Ranking | A scoring function is used to estimate the binding affinity for each generated pose. Ligands are then ranked based on their best scores. | Identify the most promising candidates with the highest predicted binding affinity. |

| 5. Post-processing and Hit Selection | The top-ranked compounds are visually inspected for sensible binding modes and filtered based on additional criteria (e.g., chemical properties, synthetic feasibility). | Select a final, manageable set of "hits" for experimental validation. |

This methodology allows for the rapid and cost-effective evaluation of thousands to millions of potential ligands, focusing experimental resources on the most promising candidates derived from scaffolds like 3-Cyclobutyl-1,4-thiazepane.

Quantitative Structure-Interaction Relationship (QSIR) Modeling

Quantitative Structure-Interaction Relationship (QSIR) modeling is a specialized computational approach that seeks to establish a mathematical correlation between the structural, physical, and chemical properties of a series of compounds and their specific interactions with a target protein. Unlike traditional QSAR, which correlates structure with a final biological endpoint (e.g., potency), QSIR focuses on dissecting the binding event into individual interactions, such as hydrogen bonds, hydrophobic contacts, or ionic bonds.

The development of a QSIR model involves:

Defining the Interaction Profile: For a set of known ligands, their binding poses within the target's active site are determined (usually via X-ray crystallography or reliable docking). The specific interactions between each ligand and the protein residues are identified and quantified.

Calculating Molecular Descriptors: For each ligand, a wide range of numerical descriptors are calculated to represent its structural and physicochemical properties. These can include:

1D/2D Descriptors: Molecular weight, atom counts, bond counts, topological indices.

3D Descriptors: Molecular shape, volume, surface areas (including hydrophobic and polar surface areas).

Quantum Chemical Descriptors: Partial charges, dipole moments, HOMO/LUMO energies.

Model Generation: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, random forest) are used to build a mathematical equation that links the molecular descriptors (the independent variables) to the quantified interaction profile (the dependent variable).

Model Validation: The predictive power of the QSIR model is rigorously tested using internal and external validation sets of compounds that were not used in the model's creation.

For a series of 3-substituted thiazepane analogs, a QSIR model could be developed to predict how changes in the substituent (e.g., replacing cyclobutyl with other groups) would specifically alter key hydrophobic contacts or hydrogen bonds within the active site. This provides a deeper, mechanistic understanding of binding and offers a powerful predictive tool for designing new ligands with optimized interaction profiles.

Emerging Methodologies and Future Research Directions for 3 Cyclobutyl 1,4 Thiazepane

Application of Artificial Intelligence and Machine Learning in Chemical Research

Table 1: Comparison of Traditional vs. AI-Driven Synthesis Approaches

| Feature | Traditional Synthesis | AI-Driven Synthesis |

|---|---|---|

| Route Design | Based on chemist's experience and literature precedent. | Data-driven suggestions from retrosynthesis algorithms, potentially uncovering non-intuitive routes. acs.org |

| Condition Optimization | Iterative, one-variable-at-a-time experimentation. | Multi-parameter optimization based on predictive models and real-time feedback. technologynetworks.com |

| Time & Resource Use | Can be lengthy and resource-intensive. | Aims to reduce experimental cycles, saving time and materials. nih.gov |

| Novelty | Often relies on established and well-known reactions. | Can propose novel reaction types and catalyst combinations from vast datasets. synthiaonline.com |

Understanding how a molecule like 3-Cyclobutyl-1,4-thiazepane will interact with biological targets is fundamental to its potential application in medicinal chemistry. Machine learning models, particularly those utilizing deep learning, are increasingly used to predict these structure-activity relationships (SAR). nih.govnih.gov By training on large datasets of known molecule-protein interactions, these models can predict the likely biological targets and binding affinities for novel compounds. digitellinc.com

For 3-Cyclobutyl-1,4-thiazepane, ML algorithms can analyze its three-dimensional structure and chemical features to generate predictions about its bioactivity. This in silico screening allows for the prioritization of compounds for synthesis and biological testing, making the discovery process more efficient. nih.gov Methods like SHAP (SHapley Additive exPlanations) can further enhance this process by making the model's predictions interpretable, helping chemists understand which molecular features contribute most to the predicted activity. digitellinc.com

Development of Novel Catalytic Systems for Stereoselective Thiazepane Synthesis

The biological activity of a chiral molecule is often dependent on its specific stereochemistry. The development of catalytic systems that can control the three-dimensional arrangement of atoms during the synthesis of the thiazepane ring is therefore of paramount importance.

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral organic molecules, offering an alternative to traditional metal-based catalysts. For the synthesis of a substituted thiazepane, chiral organocatalysts could be employed to induce stereoselectivity, ensuring the formation of a single desired enantiomer or diastereomer.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another avenue for stereoselective synthesis. Enzymes operate under mild conditions and often exhibit exquisite selectivity. researchgate.net The application of enzymes like imine reductases has shown success in the synthesis of other sulfur-containing heterocyclic compounds with high enantiomeric excess. researchgate.net This approach could be adapted for the synthesis of chiral precursors or for the direct cyclization to form the 3-Cyclobutyl-1,4-thiazepane core.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org In the context of 3-Cyclobutyl-1,4-thiazepane, these methods are highly relevant for both constructing the heterocyclic ring and attaching the cyclobutyl substituent.

C-C Bond Formation: Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be used to attach the cyclobutyl group to a pre-formed thiazepane precursor or a linear starting material. nih.govorganic-chemistry.org The strain associated with small rings like cyclobutane (B1203170) makes them suitable partners in various metal-catalyzed ring-opening and cross-coupling methodologies. snnu.edu.cn

C-Heteroatom Bond Formation: The formation of the C-N and C-S bonds to create the 1,4-thiazepane (B1286124) ring is another area where metal catalysis can be applied. Palladium- and copper-based catalysts are widely used for intramolecular C-S bond formation to create sulfur-containing heterocycles. mdpi.comnih.gov These methods can offer high yields and functional group tolerance, making them suitable for complex molecule synthesis. nih.gov

Table 2: Examples of Catalytic Systems for Key Bond Formations

| Bond Type | Catalytic System | Description | Potential Application for 3-Cyclobutyl-1,4-thiazepane |

|---|---|---|---|

| Stereoselective C-C / C-N | Chiral Organocatalysts | Small organic molecules that induce enantioselectivity. | Controlling the stereocenter at the 3-position during ring formation. |

| C-C | Palladium/Ligand Complexes | Cross-coupling of organoboron compounds with halides. nih.gov | Attaching the cyclobutyl group to a linear or heterocyclic precursor. |

| C-S | Copper or Palladium Catalysts | Intramolecular cyclization via C-H activation or coupling. mdpi.com | Formation of the thiazepane ring by creating the crucial C-S bond. |

Advanced Characterization Techniques for Complex Heterocyclic Structures

The unambiguous determination of the structure and conformation of a novel molecule like 3-Cyclobutyl-1,4-thiazepane is critical. While standard techniques provide basic information, advanced methods are necessary to resolve complex structural and stereochemical details.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for structure elucidation of organic compounds in solution. researchgate.netipb.pt For a complex heterocyclic structure, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the carbon framework.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates proton signals with the carbon atoms they are directly attached to. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. nih.gov

For determining the three-dimensional shape, or conformation, of the flexible seven-membered thiazepane ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. researchgate.net This technique detects protons that are close in space, providing distance constraints that, when combined with computational modeling, can be used to build an accurate 3D model of the molecule's preferred conformation(s) in solution. auremn.org.brnih.gov

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces. researchgate.net The specific fragmentation pattern serves as a fingerprint for the molecule's structure and can be used to distinguish it from isomers. sapub.orgresearchgate.net For heterocyclic compounds, fragmentation often involves characteristic cleavages of the ring system. researchgate.netjournalijdr.com

Table 3: Advanced Characterization Techniques

| Technique | Information Provided | Application for 3-Cyclobutyl-1,4-thiazepane |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity (C-H, C-C frameworks). nih.gov | Unambiguously determines the chemical structure and confirms the position of the cyclobutyl group. |

| NOESY | Through-space proton-proton proximities. | Elucidates the 3D conformation and stereochemistry of the flexible seven-membered ring. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirms the precise chemical formula. |

Integration of NMR, MS, and X-ray Crystallography for Comprehensive Structural Analysis

A complete structural elucidation of 3-Cyclobutyl-1,4-thiazepane relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. While each technique provides valuable information, their integration offers a definitive and comprehensive understanding of the molecule's connectivity, molecular weight, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the connectivity and constitution of 3-Cyclobutyl-1,4-thiazepane. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each proton and carbon atom. chemmethod.com For instance, the chemical shifts in the ¹H NMR spectrum can distinguish between the protons on the cyclobutyl ring, the thiazepane ring, and those adjacent to the nitrogen and sulfur atoms. Similarly, ¹³C NMR provides information on the carbon framework.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings within the cyclobutyl and thiazepane rings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are critical for piecing together the molecular fragments and confirming the substitution pattern. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the molecule's conformation and the relative stereochemistry of the cyclobutyl group with respect to the thiazepane ring.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of 3-Cyclobutyl-1,4-thiazepane. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), can offer additional structural information by revealing characteristic losses of fragments, such as the cyclobutyl group or parts of the thiazepane ring.

X-ray Crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry if a suitable single crystal can be obtained. mdpi.commdpi.com For a chiral molecule like 3-Cyclobutyl-1,4-thiazepane, X-ray crystallography can unambiguously determine the spatial arrangement of the atoms, confirming the relative and absolute configuration of the stereocenter at the 3-position. The solid-state conformation revealed by X-ray crystallography can also be correlated with the conformational information obtained from NMR studies in solution.

The integrated data from these three techniques provide a powerful approach for the unambiguous structural characterization of 3-Cyclobutyl-1,4-thiazepane, as summarized in the table below.

Table 1: Integrated Spectroscopic and Crystallographic Data for the Structural Analysis of 3-Cyclobutyl-1,4-thiazepane

| Technique | Information Provided | Contribution to Structural Elucidation |

| 1D NMR (¹H, ¹³C) | Chemical shifts, coupling constants | Provides initial information on the chemical environment of protons and carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei | Establishes connectivity and confirms the molecular framework. |

| 2D NMR (NOESY) | Through-space correlations | Provides insights into conformation and relative stereochemistry. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirms molecular formula and provides structural clues. |

| X-ray Crystallography | 3D atomic coordinates | Unambiguously determines bond lengths, angles, and absolute stereochemistry. |

Chiroptical Spectroscopies for Absolute Stereochemistry

Given the presence of a stereocenter at the 3-position of the thiazepane ring, determining the absolute stereochemistry of 3-Cyclobutyl-1,4-thiazepane is crucial. Chiroptical spectroscopies, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive methods for this purpose. nih.govmdpi.com The primary techniques used are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute stereochemistry can be determined. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly useful for molecules that lack strong UV-Vis chromophores. Similar to ECD, the experimental VCD spectrum is compared to the computationally predicted spectrum for a known absolute configuration to make the assignment. nih.gov

The combination of experimental chiroptical spectroscopy with theoretical calculations provides a reliable method for determining the absolute stereochemistry of chiral molecules like 3-Cyclobutyl-1,4-thiazepane in solution, complementing the solid-state information from X-ray crystallography.

Table 2: Chiroptical Spectroscopy for Absolute Stereochemistry Determination

| Technique | Principle | Application to 3-Cyclobutyl-1,4-thiazepane |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Determination of absolute configuration by comparing experimental and calculated spectra. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Determination of absolute configuration, especially for molecules without strong UV chromophores. |

Interdisciplinary Research Opportunities Leveraging the 3-Cyclobutyl-1,4-thiazepane Scaffold

The unique structural features of the 3-cyclobutyl-1,4-thiazepane scaffold, including its three-dimensional character and the presence of heteroatoms, make it an attractive building block for interdisciplinary research in materials science and chemical biology.

Exploration as a Framework for New Functional Materials

Heterocyclic compounds are increasingly being explored for their potential in the development of new functional materials. msesupplies.com The 1,4-thiazepane scaffold, with its inherent structural properties, can serve as a versatile framework for creating novel materials with tailored electronic, optical, or mechanical properties.

The incorporation of the 3-cyclobutyl-1,4-thiazepane unit into polymer backbones could lead to the development of heterocyclic polymers with unique thermal and mechanical properties. rsc.org The non-planar, three-dimensional structure of the thiazepane ring can disrupt polymer chain packing, potentially leading to materials with increased solubility and processability. The presence of nitrogen and sulfur atoms can also influence the electronic properties of the resulting polymers, making them candidates for applications in organic electronics.

Furthermore, the 3-cyclobutyl-1,4-thiazepane scaffold could be functionalized to create molecular switches or sensors . By introducing photochromic or electrochromic moieties, it may be possible to design materials that change their properties in response to external stimuli such as light or an electric field. The nitrogen and sulfur atoms within the thiazepane ring could also act as coordination sites for metal ions, opening up possibilities for the development of novel sensors for environmental or biological applications.

Contributions to Methodological Advancements in Chemical Biology and Material Science

The synthesis and study of specific and well-defined molecular scaffolds like 3-Cyclobutyl-1,4-thiazepane can drive methodological advancements in both chemical biology and material science.

In chemical biology , the 1,4-thiazepane scaffold is recognized for its presence in biologically active compounds. acs.orgnih.gov The development of efficient and stereoselective synthetic routes to 3-Cyclobutyl-1,4-thiazepane and its derivatives can contribute to the broader field of medicinal chemistry by providing new tools and building blocks for drug discovery. rsc.org For example, this scaffold could be used in the design of new libraries of compounds for screening against various biological targets. The three-dimensional nature of the scaffold is particularly interesting in the context of designing molecules that can interact with complex protein binding sites. nih.gov

In material science , the synthesis of novel materials based on the 3-cyclobutyl-1,4-thiazepane scaffold can lead to a better understanding of structure-property relationships. walshmedicalmedia.com By systematically modifying the substituents on the scaffold and studying the resulting changes in material properties, researchers can develop design principles for creating new functional materials with desired characteristics. The challenges associated with the synthesis and characterization of these materials can also spur the development of new synthetic methodologies and analytical techniques.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-Cyclobutyl-1,4-thiazepane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclobutyl group introduction via alkylation or cycloaddition, followed by thiazepane ring closure. Key steps:

- Cyclobutyl incorporation : Use Grignard reagents or transition-metal-catalyzed cross-couplings to attach the cyclobutyl moiety .

- Ring closure : Employ nucleophilic substitution or ring-expansion reactions under controlled temperatures (e.g., 60–80°C) to minimize side products .